2,4-二羟基丁酸

描述

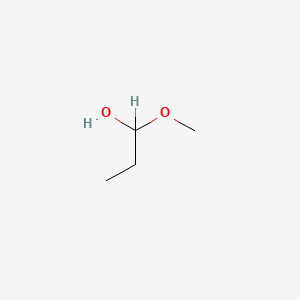

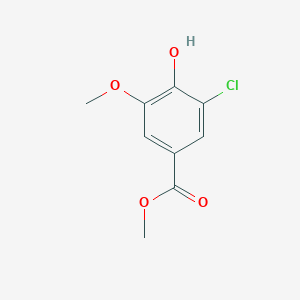

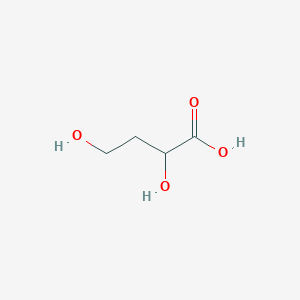

2,4-dihydroxybutanoic acid is a omega-hydroxy fatty acid that is butyric acid substituted by hydroxy groups at positions 2 and 4 respectively. It is an omega-hydroxy fatty acid and a hydroxybutyric acid.

2, 4-Dihydroxy-butanoic acid, also known as 2, 4-dihydroxybutyrate or 3-deoxytetronic acid, belongs to the class of organic compounds known as short-chain hydroxy acids and derivatives. These are hydroxy acids with an alkyl chain the contains less than 6 carbon atoms. 2, 4-Dihydroxy-butanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2, 4-Dihydroxy-butanoic acid has been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid.

科学研究应用

合成阿普利西毒素的保护形式:合成了(R)-3,4-二羟基丁酸的保护形式,用于研究阿普利西毒素,这是具有重要生物活性的海洋天然产物(Walkup & Cunningham, 1987)。

衍生物的环化反应:3-氨基-2,4-二羟基丁酸衍生物已被用作环化反应的底物,导致产生各种环化化合物,如γ-内酯和噁唑烷酮,在有机和制药化学中很重要(Esgulian et al., 2017)。

医学研究中的饲料抑制剂:已研究了2,4-二羟基丁酸及其衍生物对抑制食物摄入的潜力,暗示可能在治疗过度进食和肥胖方面应用(Plata-salamán等,1986)。

苹果酸的生产:已探讨了2,4-二羟基丁酸在生物制备苹果酸中的应用,这是食品、化工和制药行业中重要的化学品。该研究侧重于通过生物发酵生产苹果酸的不同途径(Dai et al., 2018)。

生产生物相容性聚合物:(S)-3,4-二羟基丁酸,2,4-二羟基丁酸的衍生物,已用于通过与二氧化碳的共聚合制备生物相容性聚合物。这些聚合物在药物传递中有潜在应用(Tsai et al., 2016)。

疾病中的代谢特征:在医学研究中,2,4-二羟基丁酸的升高水平与阿尔茨海默病的进展有关,暗示其在某些中枢神经系统疾病中的代谢特征作用(Orešič等,2018)。

手性氨基酸的合成:该化合物已用于手性选择性合成手性氨基酸,如2-氨基-4-羟基丁酸,这些对于药物化学和工业生产中的构建块至关重要(Hernández等,2017)。

微生物生产和应用:研究已探索了手性羟基烷酸酯家族的微生物生产,这是一类聚酯,包括2,4-二羟基丁酸等化合物。这些化合物在可生物降解塑料和制药中有应用(Chen & Wu, 2005)。

作用机制

- 2,4-Dihydroxybutanoic acid (also known as 2,4-dihydroxybutyrate or 3-deoxytetronate ) belongs to the class of short-chain hydroxy acids and derivatives .

- 2,4-Dihydroxybutanoic acid acts as a systemic herbicide . It is absorbed by the plant and transported throughout its tissues.

Target of Action

Mode of Action

生化分析

Biochemical Properties

2,4-Dihydroxybutanoic acid is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor

Metabolic Pathways

2,4-Dihydroxybutanoic acid is involved in a synthetic metabolic pathway enabling the carbon-conserving biosynthesis of the molecule from ethylene glycol . The pathway chains ethylene glycol dehydrogenase, D-threose aldolase, D-threose dehydrogenase, D-threono-1,4-lactonase, and D-threonate dehydratase enzyme activities in succession .

属性

IUPAC Name |

2,4-dihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-1-3(6)4(7)8/h3,5-6H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYGCFHQAXXBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862684 | |

| Record name | 2,4-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Dihydroxybutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1518-62-3 | |

| Record name | 2,4-Dihydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dihydroxybutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 2,4-Dihydroxybutanoic acid be synthesized from renewable resources?

A3: 2,4-Dihydroxybutanoic acid can be produced from inexpensive saccharides and glycerol using a multi-enzyme catalytic pathway []. This method provides a sustainable alternative to traditional chemical synthesis.

Q2: How is 2,4-Dihydroxybutanoic acid involved in the degradation of monosaccharides?

A4: During the breakdown of monosaccharides like glucose and fructose, 2,4-Dihydroxybutanoic acid emerges as one of the products []. This degradation process, occurring in various model systems like potassium peroxodisulfate and sodium hydroxide solutions, yields a range of carboxylic and hydroxycarboxylic acids. The study suggests that 2,4-Dihydroxybutanoic acid likely forms through the breakdown and subsequent reactions of sugar molecules.

Q3: How does the structure of 2,4-Dihydroxybutanoic acid influence its chemical reactivity?

A5: The presence of both amino and hydroxyl groups in 3-amino-2,4-dihydroxybutanoic acid, a compound structurally related to 2,4-Dihydroxybutanoic acid, allows for diverse cyclization reactions []. These reactions can be controlled by protecting specific functional groups, leading to the formation of various heterocyclic compounds like γ-lactones, oxazolidinones, and aziridines. This highlights the versatility of this class of compounds as building blocks in organic synthesis.

Q4: Are there any applications of 2,4-Dihydroxybutanoic acid derivatives in carbohydrate chemistry?

A6: Derivatives of 2,4-Dihydroxybutanoic acid, specifically N-acylated methyl 4-amino-4,6-dideoxy-α-D-mannopyranosides, have been synthesized and studied using nuclear magnetic resonance (NMR) spectroscopy []. This research demonstrates the utility of these derivatives in understanding the structural and conformational properties of modified sugars, which are essential in various biological processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate](/img/structure/B72318.png)

![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)